N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-11-12(2)24-16(17-11)18-15(20)13-4-3-5-14(10-13)25(21,22)19-6-8-23-9-7-19/h3-5,10H,6-9H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEYEHACUNRQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced by reacting morpholine with chlorosulfonic acid, followed by neutralization with a base.
Coupling Reaction: The final step involves coupling the thiazole derivative with the morpholine sulfonyl benzamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs, as outlined below:
Structural Analogues with Thiazole/Benzothiazole Moieties
Key Observations:
Substituent Effects: The morpholine sulfonyl group in the target compound and the analog enhances polarity compared to the acetamido group in ’s compound, which may improve solubility but reduce membrane permeability .
Biological Implications: The furamide substituent in ’s compounds correlates with anticancer activity, suggesting that electron-rich aromatic systems adjacent to the thiazole ring may enhance therapeutic efficacy .
Functional Analogues with Varied Heterocycles
- A-836,339 (): This compound shares the 4,5-dimethylthiazole core but replaces the morpholine sulfonyl group with a tetramethylcyclopropane carboxamide . The cyclopropane ring introduces steric constraints and lipophilicity, which may alter pharmacokinetic profiles compared to the target compound’s sulfonamide .
- AB-CHFUPYCA (): Similar to A-836,339, this analog features a methoxyethyl group on the thiazole nitrogen, demonstrating how alkyl chain modifications can influence receptor selectivity .
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H18N4O2S
- Molecular Weight: 338.5 g/mol
- Structure: The compound features a thiazole ring, a morpholine moiety, and a sulfonamide group, contributing to its diverse biological interactions.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with thiazole and morpholine structures have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 | 2D Assay |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | 2D Assay |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | 2D Assay |
These compounds were tested against human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) assays, revealing that while they are effective in vitro, their cytotoxicity also affects normal cells like MRC-5 lung fibroblasts .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- DNA Binding: Compounds with similar structures have been shown to bind within the minor groove of DNA, influencing gene expression and cell proliferation .
- Inhibition of Protein Kinases: Morpholine-containing compounds often act as inhibitors of various protein kinases involved in cancer progression .
Preclinical Studies
In preclinical models, this compound demonstrated significant efficacy in reducing tumor growth when administered in appropriate dosages. For example:
- Study Design: Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results: A dose-dependent reduction in tumor volume was observed, suggesting effective antitumor activity.
Clinical Implications
While the compound shows promise in preclinical studies, further clinical evaluation is necessary to assess its safety and efficacy in humans. The potential for dose-limiting toxicities remains a concern due to observed cytotoxic effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
